molecular formula C18H21N7O2 B6462768 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2548990-75-4

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6462768
CAS No.: 2548990-75-4
M. Wt: 367.4 g/mol
InChI Key: YBIPICJCRUAXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a piperidin-4-yloxy linker. The piperidine moiety is further functionalized with a 1-methyl-1H-pyrazole-5-carbonyl group. Such hybrid structures are designed to optimize interactions with biological targets, particularly kinases, by combining the hydrogen-bonding capabilities of pyrimidine with the hydrophobic and steric properties of substituted pyrazoles and piperidine . The 1-methyl groups on both pyrazole rings enhance metabolic stability, while the piperidin-4-yloxy linker provides conformational flexibility for target engagement .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-23-12-14(11-22-23)13-9-19-18(20-10-13)27-15-4-7-25(8-5-15)17(26)16-3-6-21-24(16)2/h3,6,9-12,15H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPICJCRUAXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrimidine-pyrazole scaffold is prevalent in kinase inhibitors. Key comparisons include:

  • Pyrazolo[3,4-d]pyrimidine Derivatives (): Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (). Comparison: Replacing the pyrimidine core with a thieno[3,2-d]pyrimidine (as in ) introduces a fused thiophene ring, enhancing π-π stacking interactions but reducing solubility due to increased hydrophobicity. The target compound’s simpler pyrimidine core improves synthetic accessibility and aqueous solubility .
  • Imidazo[4,5-b]pyridine-based Inhibitors ():

    • Example: 5-Chloro-3-nitro-4-(4-(pyrimidin-5-ylmethyl)piperazin-1-yl)pyridin-2-amine.
    • Comparison: The imidazo[4,5-b]pyridine core in offers a larger planar surface for ATP-binding pocket interactions, but the target compound’s pyrimidine-pyrazole system provides better selectivity against off-target kinases due to steric constraints from the 1-methylpyrazole groups .

Substituent Effects

Substituents on the pyrazole and piperidine rings critically influence potency and pharmacokinetics:

  • Piperidine vs. Piperazine Linkers:

    • The target compound’s piperidin-4-yloxy linker (single nitrogen) reduces basicity compared to piperazine derivatives (two nitrogens, e.g., 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine in ). This lowers cellular toxicity by minimizing off-target interactions with cationic channels .
  • Acylated Piperidine Moieties:

    • The 1-methyl-1H-pyrazole-5-carbonyl group on piperidine in the target compound contrasts with bulkier tert-butyl or methanesulfonylphenyl groups in analogues from . Smaller substituents improve blood-brain barrier penetration, making the target compound more suitable for CNS-targeted therapies .

Research Implications

The target compound’s balanced lipophilicity and conformational flexibility position it as a promising candidate for kinase inhibitor development. Its structural simplicity compared to thieno-pyrimidine hybrids () and reduced basicity relative to piperazine-linked derivatives () address common pharmacokinetic challenges. Future studies should explore its activity against specific kinases (e.g., JAK2, EGFR) and compare in vivo efficacy with bulkier analogues from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.